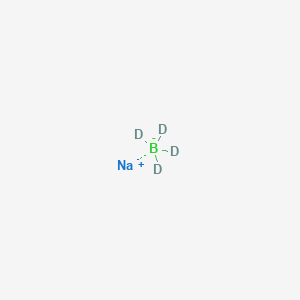

Sodium borodeuteride

概述

描述

Sodium borodeuteride (NaBD₄) is the deuterated analog of sodium borohydride (NaBH₄), where all four hydrogen atoms in the borohydride ion (BH₄⁻) are replaced by deuterium (D). This isotopic substitution confers unique properties, making NaBD₄ invaluable in deuterium-labeling studies for mechanistic investigations in organic chemistry, pharmaceuticals, and catalysis . With a molecular weight of 41.86 g/mol (compared to NaBH₄’s 37.83 g/mol), the heavier isotope influences reaction kinetics and thermodynamic stability, particularly in hydrogen/deuterium exchange reactions . NaBD₄ is synthesized with high isotopic purity (≥95% D content) and is commonly employed in reductions requiring deuterium incorporation, such as in the preparation of deuterated pharmaceuticals or NMR-active probes .

准备方法

High-Temperature Metathesis Reactions

Calcination of Precursors

A patented method involves calcining boron-containing materials (e.g., ulexite powder) and boron trioxide (B₂O₃) at temperatures exceeding 300°C to activate their reactivity . Calcination removes volatile impurities and enhances the surface area of reactants, facilitating subsequent deuterium exchange. The boron trioxide used in this process is characterized by a particle size below 100 nm, ensuring uniform mixing with sodium-containing compounds such as deuterated sodium phenolate .

Double Decomposition in Deuterium Atmosphere

Calcined precursors are combined with metal deuterides (e.g., lithium deuteride, aluminum trideuteride) under a deuterium gas atmosphere. The reaction proceeds at 300–400°C for 4–10 hours, yielding a crude sodium borodeuteride product . Ball milling is optionally employed to maintain mild reaction conditions, preventing thermal degradation . Post-reaction cooling under deuterium gas ensures isotopic stability, with argon used as a protective atmosphere during product retrieval .

Solvothermal Synthesis Using Alkali Metal Alkoxides

Reaction with Trimethylamineborane-d

An alternative approach detailed in a U.S. patent involves reacting trimethylamineborane-d (Me₃N·BD₃) with sodium methoxide (NaOCH₃) in high-boiling solvents like diethylene glycol diethyl ether . The reaction initiates at 120°C, with trimethylamine (Me₃N) evolving as a gas. Heating to 150°C for 4 hours completes the conversion, producing this compound with 97% chemical purity and isotopic purity exceeding 98% .

Solvent Selection and Reaction Conditions

Solvents with boiling points above 150°C and inertness toward deuteride intermediates are critical. Diethylene glycol dimethyl ether is preferred due to its compatibility with sodium methoxide and trimethylamineborane-d . The reaction mixture is maintained under dry nitrogen to prevent hydrolysis, with trimethylamine trapped in aqueous hydrochloric acid for safe disposal .

Purification Techniques

Organic Amine Extraction

Crude this compound is purified using organic amines such as n-propylamine or cyclohexylamine, which selectively dissolve the product while leaving impurities as insoluble residues . A mass ratio of (2–10):1 (amine:crude product) ensures efficient extraction, with centrifugation separating the amine-soluble phase . Subsequent distillation under reduced pressure removes residual amines, yielding a high-purity product .

Freeze-Drying and Particle Size Control

Freeze-drying the extract phase at -50°C for 12–24 hours produces a crystalline product with minimal moisture content . Particle size analysis confirms uniformity, critical for consistent performance in downstream applications.

Comparative Analysis of Methodologies

Purity and Deuteration Efficiency

| Method | Purity (%) | Deuteration Rate (%) | Reaction Time (h) |

|---|---|---|---|

| High-Temperature Metathesis | ≥99.5 | ≥99.5 | 4–10 |

| Solvothermal Synthesis | 97 | ≥98 | 4 |

The metathesis method achieves superior purity and deuteration rates due to stringent calcination and deuterium gas controls . In contrast, solvothermal synthesis offers shorter reaction times but requires post-synthesis isotopic validation .

Scalability and Industrial Applicability

Metathesis reactions are scalable, with calcination and extraction steps amenable to continuous processing . Solvothermal methods, while efficient, face challenges in solvent recovery and trimethylamine management .

化学反应分析

Types of Reactions: Sodium borodeuteride primarily undergoes reduction reactions. It is widely used for the reduction of carbonyl compounds, such as aldehydes and ketones, to their corresponding alcohols . It can also reduce nitriles to amines or aldehydes, depending on the reaction conditions .

Common Reagents and Conditions:

Reduction of Carbonyl Compounds: this compound is used in the presence of catalysts such as tin-mediated catalysts for asymmetric reduction.

Deuteration Reactions: It is used in the deuteration of quinoxalinones with olefins in the presence of iron (III) promoted catalysts.

Major Products: The major products formed from these reactions include deuterated alcohols, amines, and other deuterated organic compounds .

科学研究应用

Organic Synthesis

Reduction Reactions

Sodium borodeuteride serves as a powerful reducing agent in organic synthesis. It is commonly used for the reduction of aldehydes and ketones to their corresponding alcohols. The unique aspect of using NaBD4 instead of NaBH4 is its ability to introduce deuterium into organic molecules, which is valuable for tracing studies in metabolic pathways and reaction mechanisms.

- Aldehydes and Ketones : NaBD4 reduces aldehydes to primary alcohols and ketones to secondary alcohols. This reaction is particularly useful in synthesizing deuterated compounds for pharmacological studies .

- Mechanism : The reduction mechanism involves the transfer of a hydride ion (H-) from this compound to the carbonyl carbon, resulting in the formation of an alcohol .

Table 1: Reduction Products Using this compound

| Substrate Type | Product Type | Reaction Outcome |

|---|---|---|

| Aldehyde | Primary Alcohol | Reduction complete |

| Ketone | Secondary Alcohol | Reduction complete |

| Hemiacetal | Alcohol | Reduction possible |

Medicinal Chemistry

This compound has found applications in medicinal chemistry, particularly in the synthesis of deuterated pharmaceuticals. The incorporation of deuterium can enhance the metabolic stability and bioavailability of drugs.

- Case Study on Drug Development : Research has shown that deuterated analogs of certain drugs exhibit altered pharmacokinetics compared to their non-deuterated counterparts. For instance, deuterated versions of anti-inflammatory drugs have demonstrated improved efficacy and reduced side effects .

- Glycan Tagging : NaBD4 is also used as a tagging agent for glycans in biochemical research. This application aids in the characterization of glycoproteins and their interactions within biological systems .

Energy Applications

One of the most promising applications of this compound is in hydrogen generation for energy storage systems.

- Hydrogen Generation : NaBD4 can produce hydrogen gas through hydrolysis, making it a potential candidate for hydrogen storage solutions. The reaction occurs at room temperature, producing hydrogen without significant energy input .

- Advantages Over Other Methods : Compared to conventional hydrogen storage methods, this compound offers higher safety and efficiency due to its stable solid-state form and controlled release of hydrogen gas .

Environmental Applications

This compound is also being explored for its environmental applications, particularly in wastewater treatment.

- Wastewater Treatment : NaBD4 can reduce various pollutants in wastewater, including heavy metals and organic contaminants. Its effectiveness as a reducing agent makes it suitable for treating effluents from various industrial processes .

- Paper Pulp Bleaching : In the paper industry, this compound is utilized for bleaching processes, offering an eco-friendly alternative to traditional chlorine-based bleaching agents .

作用机制

Sodium borodeuteride exerts its effects through its ability to donate deuterium atoms in reduction reactions. The deuterium atoms replace hydrogen atoms in the target molecules, resulting in deuterated products . This mechanism is particularly useful in the study of reaction mechanisms and the synthesis of deuterium-labeled compounds .

相似化合物的比较

Sodium Borohydride (NaBH₄)

Structural and Functional Differences :

- Isotopic Composition : NaBH₄ contains protium (H), while NaBD₄ substitutes H with D. This difference alters bond strengths (C-D vs. C-H) and reaction rates due to the kinetic isotope effect .

- Reducing Power : Both compounds are mild reducing agents, selectively reducing aldehydes, ketones, and acyl chlorides. However, NaBD₄’s deuterium transfer can slow reaction rates by a factor of 5–10 in certain systems .

- Applications :

- NaBH₄: Widely used in organic synthesis (e.g., reduction of esters to alcohols) and catalyst preparation (e.g., nickel boride catalysts via NaBH₄ and NiCl₂) .

- NaBD₄: Specialized for deuterium labeling, such as in the synthesis of deuterated steroids or regenerating deuteride catalysts (e.g., Ru(II)D₂ in transfer deuteration) .

Hydrolysis and Hydrogen Generation: NaBH₄ undergoes hydrolysis to produce H₂ gas, a reaction leveraged in hydrogen storage systems. Catalysts like Ru(0) nanoclusters or cobalt boride enhance hydrolysis efficiency . While NaBD₄ hydrolysis would theoretically yield D₂, its kinetics remain less studied compared to NaBH₄. Isotopic effects likely reduce the reaction rate due to stronger B-D bonds .

Safety :

Both compounds are moisture-sensitive and require inert storage. NaBH₄ reacts violently with acids and can ignite in dimethylformamide (DMF) . NaBD₄ shares these hazards but demands additional precautions for deuterium waste handling .

Lithium Aluminum Deuteride (LiAlD₄)

Reducing Strength :

LiAlD₄ is a stronger reducing agent than NaBD₄, capable of reducing esters, amides, and nitrides. Its deuterated form is used for stereoselective deuteration in complex molecules, such as tricyclic terpenes .

Isotopic Purity and Applications :

Like NaBD₄, LiAlD₄ is available at ≥95% D purity. It is preferred for reductions requiring complete deuterium incorporation (e.g., [²H₆]-benzene synthesis) but is highly pyrophoric, necessitating rigorous handling under anhydrous conditions .

Limitations :

LiAlD₄’s reactivity limits its use in protic solvents, whereas NaBD₄ tolerates aqueous or alcoholic media in controlled conditions .

Nickel Boride (Ni₂B)

Synthesis and Function: Nickel boride catalysts are prepared via NaBH₄ reduction of Ni²⁺ salts. These catalysts mediate hydrogenation, deselenization, and alkene reductions .

Performance :

Preformed nickel boride loses activity rapidly, necessitating in situ preparation. NaBH₄’s role here is irreplaceable due to its reducing efficiency and cost-effectiveness .

Comparative Data Table

| Property | Sodium Borodeuteride (NaBD₄) | Sodium Borohydride (NaBH₄) | Lithium Aluminum Deuteride (LiAlD₄) |

|---|---|---|---|

| Molecular Weight | 41.86 g/mol | 37.83 g/mol | 41.96 g/mol (LiAlD₄) |

| Isotopic Purity | ≥95% D | N/A (H only) | ≥95% D |

| Reducing Strength | Mild | Mild | Strong |

| Typical Solvents | THF, DMF, H₂O (controlled) | H₂O, MeOH | Et₂O, THF (anhydrous) |

| Key Applications | Deuteration, NMR probes | Ester reductions, H₂ generation | Stubborn reductions, full deuteration |

| Safety Risks | Moisture-sensitive, D waste | Pyrophoric in DMF | Highly pyrophoric |

| Kinetic Isotope Effect | Significant (slower vs. NaBH₄) | N/A | Moderate |

Data compiled from .

生物活性

Sodium borodeuteride (NaBD4) is a deuterated analog of sodium borohydride (NaBH4), primarily known for its applications in organic synthesis and as a reducing agent. While much research has focused on the chemical properties and applications of sodium borohydride, the biological activity of its deuterated counterpart, this compound, is less documented. This article aims to explore the biological activity of this compound, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

This compound is a white crystalline solid that is soluble in water and alcohols. It is used as a reducing agent in various chemical reactions due to its ability to donate hydride ions. The presence of deuterium (D) instead of hydrogen (H) can influence reaction kinetics and mechanisms, which may have implications for biological systems.

Biological Activity Overview

Research into the biological activity of this compound is limited; however, studies on sodium borohydride suggest potential avenues for exploration. The following sections summarize findings related to its biological effects.

Antimicrobial Activity

A study by Hutt et al. (2024) investigated the antimicrobial properties of sodium borohydride and its derivatives. While specific data on this compound was not provided, the general findings indicated that sodium borohydride exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The potential for this compound to exhibit similar properties warrants further investigation.

Cytotoxicity and Cell Viability

Research on the cytotoxic effects of sodium borohydride has shown that it can induce apoptosis in certain cell lines. For instance, a study demonstrated that exposure to sodium borohydride reduced cell viability in cancer cell lines, suggesting potential applications in cancer therapy. Given the structural similarities, it is plausible that this compound could exhibit comparable cytotoxic effects, although specific studies are needed to confirm this.

Case Studies

- Antiviral Properties : In a study examining various reducing agents for their antiviral properties, sodium borohydride showed some efficacy against viral infections by enhancing the delivery of antiviral drugs into cells. While direct evidence for this compound's antiviral activity is lacking, its role in drug delivery systems could be significant.

- Neuroprotective Effects : Preliminary research indicated that deuterated compounds might exhibit neuroprotective effects due to their unique isotopic properties. A study focusing on deuterated amino acids suggested that these compounds could influence neurotransmitter dynamics and neuronal health.

Table 1: Comparative Biological Activities of Sodium Borohydride and this compound

| Property | Sodium Borohydride | This compound |

|---|---|---|

| Antibacterial Activity | Yes | Unknown |

| Cytotoxicity | Yes | Unknown |

| Antiviral Activity | Moderate | Unknown |

| Neuroprotective Effects | Potential | Unknown |

Research Findings

- Mechanism of Action : Sodium borohydride's mechanism involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress in cells. This mechanism may also apply to this compound, potentially enhancing its biological activity through similar pathways.

- Impact on Drug Efficacy : Studies indicate that deuterated compounds can alter pharmacokinetics and pharmacodynamics of drugs. This suggests that this compound could enhance the efficacy of certain therapeutic agents through improved bioavailability or altered metabolism.

常见问题

Basic Research Questions

Q. What are the primary applications of sodium borodeuteride (NaBD₄) in deuterium labeling, and how do they differ from sodium borohydride (NaBH₄)?

this compound is widely used to introduce deuterium (D) into organic molecules, replacing protons (H) in reduction reactions. Unlike NaBH₄, which transfers hydrogen, NaBD₄ enables isotopic labeling critical for mechanistic studies, metabolic tracing, or NMR spectroscopy. Key differences include solvent selection (e.g., anhydrous conditions to avoid proton exchange) and reaction kinetics due to deuterium’s higher mass .

Q. What safety precautions are critical when handling this compound in laboratory settings?

NaBD₄ is moisture-sensitive and reacts violently with water, releasing deuterium gas. Safety protocols include:

- Using inert atmospheres (e.g., nitrogen/argon gloveboxes).

- Wearing gloves, goggles, and flame-resistant lab coats.

- Storing in airtight containers away from moisture. Emergency measures for skin/eye contact involve immediate rinsing with water and medical consultation .

Q. How does isotopic purity of this compound impact experimental outcomes, and how can it be verified?

High isotopic purity (≥95% D) is essential to minimize proton contamination. Researchers should:

- Source NaBD₄ from certified suppliers with isotopic certification.

- Use mass spectrometry or NMR to confirm deuterium incorporation levels.

- Pre-dry solvents (e.g., THF, diglyme) to prevent H-D exchange .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize proton contamination in NaBD₄-mediated deuteration?

To reduce H-D exchange:

- Employ rigorously anhydrous solvents (e.g., distilled THF over molecular sieves).

- Conduct reactions under inert gas with Schlenk-line techniques.

- Avoid protic solvents (e.g., ethanol) and acidic intermediates that promote back-exchange. Kinetic studies comparing NaBH₄ and NaBD₄ reaction rates can further identify optimal conditions .

Q. What analytical techniques are most effective for quantifying deuterium incorporation in NaBD₄-mediated reactions?

- NMR Spectroscopy : ²H NMR or ¹H-NMR with deuterium-induced splitting patterns.

- Mass Spectrometry : High-resolution MS to distinguish isotopic peaks.

- Isotopic Ratio Analysis : Combustion-IRMS for bulk deuterium content. Cross-validation with control reactions (using NaBH₄) ensures accuracy .

Q. How do kinetic isotope effects (KIEs) influence reaction pathways when substituting NaBH₄ with NaBD₄?

KIEs arise from deuterium’s higher mass, slowing bond-breaking steps (e.g., in rate-determining hydride transfer). Researchers can:

- Compare reaction rates (k_H/k_D) to identify mechanistic bottlenecks.

- Use computational methods (DFT) to model transition states.

- Design parallel experiments with isotopologues to isolate KIE contributions .

Q. How can catalytic transfer deuteration (CTD) using NaBD₄ improve efficiency compared to stoichiometric methods?

CTD leverages transition-metal catalysts (e.g., ruthenium) to regenerate active deuteride species, reducing NaBD₄ consumption. Key steps include:

- Selecting catalysts compatible with deuteride transfer (e.g., RuCl₃).

- Optimizing catalyst loading and reaction temperature.

- Monitoring deuterium distribution via GC-MS or isotopic labeling .

Q. What strategies resolve discrepancies in deuterium incorporation sites observed under varying reaction conditions?

Contradictory results may stem from:

- Competing reaction pathways (e.g., radical vs. ionic mechanisms).

- Solvent or temperature-dependent H-D exchange. Mitigation involves:

- Systematic screening of conditions (pH, solvent polarity).

- Isotopic tracer studies to map deuterium migration.

- Theoretical modeling to predict site selectivity .

Q. Methodological Considerations

- Experimental Design : Always include control experiments with NaBH₄ to benchmark deuteration efficiency.

- Data Interpretation : Use isotopic scrambling tests to confirm deuterium retention in final products.

- Replication : Document solvent purity, reaction times, and temperature profiles to ensure reproducibility .

属性

IUPAC Name |

sodium;tetradeuterioboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BH4.Na/h1H4;/q-1;+1/i1D4; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQDYZUWIQVZSF-XWFVQAFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[BH4-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][B-]([2H])([2H])[2H].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BH4Na | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80166138 | |

| Record name | Sodium (2H4)tetrahydroborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

41.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; [Alfa Aesar MSDS] | |

| Record name | Sodium borodeuteride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13665 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15681-89-7 | |

| Record name | Sodium borodeuteride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15681-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium (2H4)tetrahydroborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium [2H4]tetrahydroborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。